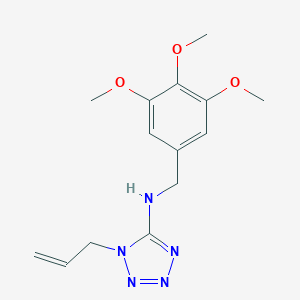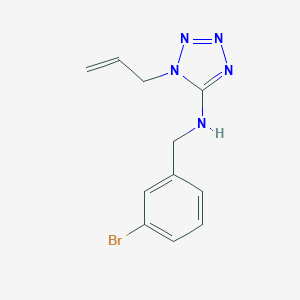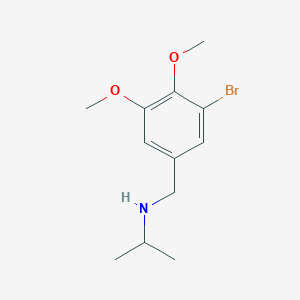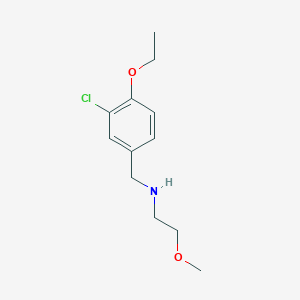![molecular formula C20H17NO5 B275572 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDF is a benzofuran derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In
Mechanism of Action
The mechanism of action of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is its broad range of biological activities, which makes it a promising candidate for drug development. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, one of the limitations of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid. One area of interest is the development of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid-based drugs for the treatment of cancer. Further research is also needed to elucidate the mechanism of action of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid involves the reaction of 3-(2-furyl)acrylic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by reduction using sodium borohydride to yield 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid.
Scientific Research Applications
3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has also been found to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[5-[(1,3-benzodioxol-5-ylmethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H17NO5/c22-20(23)15-3-1-2-14(9-15)17-7-5-16(26-17)11-21-10-13-4-6-18-19(8-13)25-12-24-18/h1-9,21H,10-12H2,(H,22,23) |
InChI Key |
DODZYLRDOMYDPQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)

![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)